![molecular formula C17H21N3O2 B7515942 N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515942.png)
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system.
Wirkmechanismus
The GABAA receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. PAMs such as N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide bind to a specific site on the receptor, known as the allosteric site, and enhance the activity of GABA by increasing the affinity of the receptor for the neurotransmitter. This results in an increase in the inhibitory tone of the central nervous system, which is believed to underlie the therapeutic effects of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide.
Biochemical and Physiological Effects:
Studies have shown that N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide exhibits potent and selective activity as a PAM of the GABAA receptor, with a high degree of brain penetration and a long duration of action. N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to enhance the activity of GABA in a dose-dependent manner, resulting in an increase in the inhibitory tone of the central nervous system. This is believed to underlie the therapeutic effects of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is its potent and selective activity as a PAM of the GABAA receptor, which makes it a valuable tool for studying the role of the receptor in various neurological disorders. However, one of the limitations of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body over an extended period of time.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective PAMs of the GABAA receptor, which could lead to the development of more effective therapies for neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide in other areas of medicine, such as pain management and addiction treatment. Finally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide and to identify potential side effects and safety concerns associated with its use.
Synthesemethoden
The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide involves a multistep process that begins with the reaction of 3-bromo-5-tert-butyl-2-methylpyrazole with 2,3-dihydrobenzofuran-2-carboxylic acid in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety disorders. Studies have shown that N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide exhibits potent and selective activity as a PAM of the GABAA receptor, which is believed to play a critical role in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)14-10-15(20(4)19-14)18-16(21)13-9-11-7-5-6-8-12(11)22-13/h5-8,10,13H,9H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSMOPLDGPGZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2CC3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.